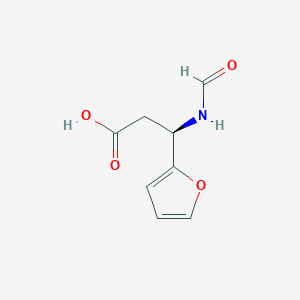

(r)-3-Formamido-3-(furan-2-yl)propanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H9NO4 |

|---|---|

Molekulargewicht |

183.16 g/mol |

IUPAC-Name |

(3R)-3-formamido-3-(furan-2-yl)propanoic acid |

InChI |

InChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m1/s1 |

InChI-Schlüssel |

OZWZDGZQNCXUEX-ZCFIWIBFSA-N |

Isomerische SMILES |

C1=COC(=C1)[C@@H](CC(=O)O)NC=O |

Kanonische SMILES |

C1=COC(=C1)C(CC(=O)O)NC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydroarylation of 3-(Furan-2-yl)propenoic Acid Derivatives

A key step in preparing 3-(furan-2-yl)propanoic acid derivatives involves hydroarylation of 3-(furan-2-yl)propenoic acids or their esters using Brønsted superacids such as triflic acid (TfOH). This method generates electrophilic species that facilitate the addition of arenes to the double bond, yielding 3-aryl-3-(furan-2-yl)propanoic acid derivatives. The reaction proceeds via O,C-diprotonated intermediates, as supported by NMR and density functional theory studies. This approach has been shown to produce compounds with antimicrobial activity, suggesting the preservation of the furan ring and functional groups during synthesis.

Stereoselective Synthesis of Amino Acid Derivatives

The preparation of optically active amino acid derivatives related to (r)-3-Formamido-3-(furan-2-yl)propanoic acid can be guided by methods used for 2-amino-3-hydroxypropanoic acid derivatives. These involve:

- Starting from propenoic acid derivatives with protected amino groups.

- Use of tungstic acid dihydrate as a catalyst in aqueous media.

- Controlled pH adjustment and hydrogen peroxide oxidation to introduce hydroxyl or amino functionalities stereoselectively.

- Protection of amino groups to facilitate isolation and purification.

- Reaction temperature control between 50 to 150 °C and reaction times ranging from 0.1 to 1000 hours to optimize yield and stereoselectivity.

An example from patent literature describes the synthesis of (2R,3R)-2-(protected amino)-3-hydroxypropanoic acid derivatives using tungstic acid catalysis and hydrogen peroxide oxidation, followed by protection and purification steps. This method can be adapted to incorporate the furan ring at the 3-position and subsequent formamido group introduction.

Introduction of the Formamido Group

The formamido moiety (-NHCHO) can be introduced by formylation of the amino group in the amino acid derivative. Common formylation reagents include formic acid derivatives or ethyl formate under mild conditions to avoid racemization. Protection of other functional groups during this step is critical to maintain the integrity of the molecule.

Protection and Deprotection Strategies

To handle the multifunctional nature of the molecule, protection of the amino group (e.g., Boc or Fmoc groups) is often employed during intermediate steps to prevent side reactions. After formylation and other transformations, these protecting groups are removed under controlled conditions to yield the free (r)-3-Formamido-3-(furan-2-yl)propanoic acid.

Comparative Data Table of Preparation Parameters

Research Findings and Analysis

- The hydroarylation method using Brønsted superacids provides a robust route to functionalize the furan ring-containing propenoic acids, maintaining the heterocyclic integrity and allowing further functionalization.

- Stereoselective oxidation methods using tungstic acid and hydrogen peroxide provide high yields and purity of amino acid derivatives with controlled stereochemistry, essential for the (r)-enantiomer of the target compound.

- Protection and formylation steps are well-established in amino acid chemistry and can be adapted to this compound to introduce the formamido group without compromising stereochemical purity.

- No direct synthesis of (r)-3-Formamido-3-(furan-2-yl)propanoic acid was found in the surveyed literature, but the combination of these methods represents a plausible and effective synthetic strategy.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Formamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

®-3-Formamido-3-(furan-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-3-Formamido-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It may influence pathways related to amino acid metabolism and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

Key analogs include:

- 3-Aryl-3-(furan-2-yl)propanoic acids: Feature an aryl group (e.g., phenyl, biphenyl) instead of formamido at the 3-position. These compounds exhibit broad-spectrum antimicrobial activity .

- Fmoc-D-2-Furylalanine : An alanine derivative with a fluorenylmethoxycarbonyl (Fmoc) group and furan-2-yl substitution, primarily used in peptide synthesis .

- 2-(Furan-3-ylformamido)propanoic acid: A positional isomer with formamido at the 2-position and furan-3-yl substitution, structurally distinct but functionally related .

Table 1: Structural Comparison

| Compound | Substituent at Position 3 | Backbone Modification | Key Functional Groups |

|---|---|---|---|

| (R)-3-Formamido-3-(furan-2-yl)propanoic acid | Formamido, furan-2-yl | Propanoic acid | -COOH, -NHCHO, furan |

| 3-Phenyl-3-(furan-2-yl)propanoic acid | Phenyl, furan-2-yl | Propanoic acid | -COOH, aryl, furan |

| Fmoc-D-2-Furylalanine | Furan-2-yl, Fmoc-protected amine | Alanine derivative | -COOH, -NH(Fmoc), furan |

| 2-(Furan-3-ylformamido)propanoic acid | Formamido (position 2), furan-3-yl | Propanoic acid | -COOH, -NHCHO (position 2), furan |

Antimicrobial Activity

- 3-Aryl-3-(furan-2-yl)propanoic acids (e.g., compound 2d): Exhibit MIC values of 64 µg/mL against Candida albicans and 128 µg/mL against Staphylococcus aureus. Activity depends on substituent electronegativity and steric effects .

- Compound 1 (3-aryl analog): Inhibits Escherichia coli at MIC = 64 µg/mL, comparable to QAC disinfectants .

However, direct evidence is needed.

Anti-Inflammatory and Cytotoxic Activity

- β-Hydroxy-β-arylalkanoic acids: Structurally related to NSAIDs like ibuprofen, these compounds show anti-proliferative effects on malignant cells but exhibit cytotoxicity in immune-competent cells .

- Furan-containing shikonin derivatives : Demonstrated anti-proliferative activity in cancer models, though low yields (2–22%) limit practical application .

Biologische Aktivität

(R)-3-Formamido-3-(furan-2-yl)propanoic acid is a compound derived from furan and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of (R)-3-formamido-3-(furan-2-yl)propanoic acid involves several steps, typically starting from readily available furan derivatives. A common method includes the reaction of furan with various amides under controlled conditions to yield the desired product. The compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related furan derivatives. For instance, compounds structurally similar to (R)-3-formamido-3-(furan-2-yl)propanoic acid have shown significant activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

These findings suggest that (R)-3-formamido-3-(furan-2-yl)propanoic acid may possess similar antimicrobial properties, making it a candidate for further investigation in treating infections caused by these microorganisms .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that derivatives of furan-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed significant inhibitory effects on human leukemia cells, suggesting that (R)-3-formamido-3-(furan-2-yl)propanoic acid could also exhibit similar anticancer properties.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| K562 (Leukemia) | 0.06 |

| NCI-H522 (Lung Cancer) | 0.1 |

| MCF7 (Breast Cancer) | 0.25 |

These results highlight the need for further studies to evaluate the specific mechanisms through which (R)-3-formamido-3-(furan-2-yl)propanoic acid exerts its anticancer effects .

The biological activity of (R)-3-formamido-3-(furan-2-yl)propanoic acid may be attributed to its ability to interact with specific cellular targets involved in microbial resistance and cancer cell proliferation. It is hypothesized that the compound may function as a modulator of key enzymes or receptors within these pathways, although detailed mechanistic studies are still required.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various furan derivatives, including those similar to (R)-3-formamido-3-(furan-2-yl)propanoic acid. The results indicated substantial growth inhibition of Candida albicans, reinforcing the potential application in antifungal therapies.

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that furan derivatives exhibited selective cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values as low as 0.06 µM against leukemia cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Q & A

Q. What are the recommended methods for synthesizing (R)-3-Formamido-3-(furan-2-yl)propanoic acid, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves coupling a furan-2-ylpropanoic acid precursor with a formamido group via peptide-like coupling reagents (e.g., EDC/HOBt). Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution or chiral HPLC can validate purity, as demonstrated in structurally similar amino acid derivatives like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid . X-ray crystallography or circular dichroism (CD) spectroscopy is recommended for stereochemical confirmation .

Q. How should researchers handle and store (R)-3-Formamido-3-(furan-2-yl)propanoic acid to maintain stability and ensure laboratory safety?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Safety protocols for structurally related furan-containing compounds (e.g., 3-Amino-3-(furan-3-yl)propanoic acid) recommend using PPE (gloves, goggles), avoiding inhalation, and working in a fume hood. Spills should be neutralized with inert absorbents and disposed of via hazardous waste channels .

Q. What analytical techniques are essential for characterizing (R)-3-Formamido-3-(furan-2-yl)propanoic acid?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm the furan ring substitution pattern and formamido group integration.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- FT-IR spectroscopy to identify amide C=O stretches (~1650–1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).

- HPLC with chiral columns to assess enantiopurity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of (R)-3-Formamido-3-(furan-2-yl)propanoic acid across in vitro studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent, cell lines). To address this:

Standardize assay protocols using reference compounds (e.g., PubChem’s bioactivity data for analogous amino acids) .

Perform dose-response curves across multiple replicates.

Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .

Q. How can computational modeling predict the interaction of (R)-3-Formamido-3-(furan-2-yl)propanoic acid with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (from crystallography or DFT-optimized geometry) to identify binding pockets.

- MD simulations (GROMACS) to assess stability of ligand-target complexes.

- Validate predictions with mutagenesis studies or competitive binding assays. For example, fluorinated analogs (e.g., (R)-2-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid) have been modeled similarly .

Q. What experimental approaches optimize the synthetic yield of (R)-3-Formamido-3-(furan-2-yl)propanoic acid while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- In situ monitoring : Use ReactIR or LC-MS to track intermediate formation and adjust conditions dynamically.

- Protecting groups : Temporarily protect the carboxylic acid moiety (e.g., as a methyl ester) to prevent unwanted coupling, as seen in analogs like 3-(1,3-benzodioxol-5-yl)-3-[(3-phenylpropanoyl)amino]propanoic acid .

Q. How do researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer :

- Standardized measurements : Follow USP/Pharm. Forum guidelines for melting point determination (e.g., capillary method) and solubility testing in buffered solutions .

- Inter-laboratory validation : Compare results across labs using certified reference materials.

- Thermogravimetric analysis (TGA) to assess thermal stability and hydrate formation, which may affect observed melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.